Steffimycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

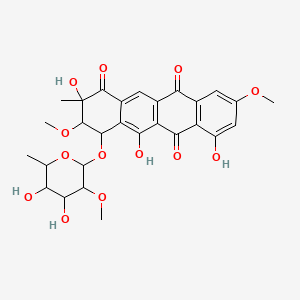

Steffimycin is an anthracycline antibiotic first isolated from the bacterium Streptomyces steffisburgensis. It belongs to a class of aromatic polyketides known for their potent antitumor properties. This compound exhibits significant biological activity against various cancer cell lines, making it a valuable compound in the field of oncology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Steffimycin is typically produced through the controlled fermentation of Streptomyces steffisburgensis. The biosynthetic gene cluster responsible for its production has been cloned and characterized, revealing the involvement of multiple enzymes in its biosynthesis . The fermentation process involves cultivating the bacterium in an aqueous nutrient medium under aerobic conditions until substantial antibiotic activity is achieved .

Industrial Production Methods: Industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes adjusting the concentrations of carbon and nitrogen sources, inorganic salts, and other nutrients in the medium. Techniques such as the Box-Behnken response surface methodology have been employed to optimize these conditions, significantly enhancing the production yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Steffimycin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Glykosylierung. Beispielsweise ist die Oxidation der C-10-Position zu einer Ketogruppe ein entscheidender Schritt in seiner Biosynthese . Zusätzlich spielt die Glykosylierung, bei der Zuckerreste wie L-Rhamnose angehängt werden, eine wichtige Rolle für seine biologische Aktivität .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den chemischen Reaktionen von this compound verwendet werden, sind Cytochrom-P450-Enzyme für die Oxidation und Glykosyltransferasen für die Glykosylierung . Die Reaktionen laufen typischerweise unter milden Bedingungen ab, oft in wässrigen Medien, um die Integrität der Verbindung zu erhalten.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene glykosylierte Derivate von this compound, die jeweils unterschiedliche Grade der biologischen Aktivität aufweisen. Zum Beispiel haben 3’-O-Methylthis compound und D-Digitoxosyl-8-Demethoxy-10-Deoxysteffimycinon verbesserte Antitumoraktivitäten im Vergleich zur Stammverbindung gezeigt .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Steffimycin exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for cancer therapy.

- Mechanism of Action : this compound induces apoptosis in cancer cells, particularly HCT116 colon carcinoma cells expressing the p53 protein. This process is mediated through DNA damage, which is a hallmark of many anticancer agents .

- Case Study : In vitro studies have shown that this compound derivatives inhibit the growth of leukemia cells (L1210 and P388), although the inhibitory effect is relatively low compared to other anthracyclines .

- Data Table: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Response Type |

|---|---|---|

| HCT116 (p53+) | 2.5 | High Apoptotic Response |

| L1210 | 15 | Moderate Inhibition |

| P388 | 20 | Moderate Inhibition |

Antimicrobial Applications

This compound B, a derivative of this compound, has demonstrated effectiveness against various bacterial strains.

- Antibacterial Activity : this compound B is effective against Staphylococcus aureus and Streptococcus faecalis, making it useful for disinfecting medical equipment contaminated with these pathogens .

- Case Study : In laboratory settings, this compound B has been used to disinfect dental instruments, showcasing its practical application in healthcare settings to prevent infections caused by resistant bacterial strains.

- Data Table: Antibacterial Efficacy of this compound B

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Streptococcus faecalis | 16 µg/mL |

| Streptococcus hemolyticus | 32 µg/mL |

Biosynthesis and Genetic Engineering

The biosynthetic pathway of this compound has been elucidated through genetic studies, which opens avenues for engineering more potent derivatives.

- Gene Cluster Analysis : The gene cluster responsible for this compound biosynthesis has been characterized, revealing genes involved in polyketide synthesis and modification . This understanding allows researchers to manipulate these genes to create novel compounds with enhanced anticancer properties.

- Heterologous Expression : The successful expression of the this compound biosynthetic genes in Streptomyces albus has led to the production of this compound and its derivatives, providing a platform for further exploration of its therapeutic potential .

Structural Insights

The molecular structure of this compound has been studied using X-ray diffraction techniques, revealing critical insights into its pharmacophore.

Wirkmechanismus

Steffimycin exerts its effects primarily through intercalation into DNA, disrupting the replication and transcription processes. This intercalation leads to the formation of DNA adducts, which inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication . The inhibition of topoisomerase II results in the accumulation of DNA breaks, ultimately leading to cell death. This compound’s molecular targets include DNA and topoisomerase II, with its pathways involving the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Steffimycin ist strukturell ähnlich anderen Anthracyclinen wie Daunorubicin und Doxorubicin. Es besitzt einzigartige strukturelle Merkmale, darunter eine Methoxygruppe an der C-8-Position und einen neutralen Deoxysugar L-Rhamnose an der C-7-O-Position . Diese Merkmale tragen zu seiner besonderen biologischen Aktivität und seiner reduzierten Toxizität im Vergleich zu anderen Anthracyclinen bei .

Ähnliche Verbindungen:

- Daunorubicin

- Doxorubicin

- Aranciamycin

- Epirubicin

Die einzigartigen strukturellen Merkmale und die potente Antitumoraktivität von this compound machen es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung im Bereich der Onkologie.

Eigenschaften

CAS-Nummer |

11033-34-4 |

|---|---|

Molekularformel |

C28H30O13 |

Molekulargewicht |

574.5 g/mol |

IUPAC-Name |

(2S,3S,4R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione |

InChI |

InChI=1S/C28H30O13/c1-9-18(30)22(34)24(38-4)27(40-9)41-23-17-13(25(35)28(2,36)26(23)39-5)8-12-16(21(17)33)20(32)15-11(19(12)31)6-10(37-3)7-14(15)29/h6-9,18,22-24,26-27,29-30,33-34,36H,1-5H3/t9-,18-,22+,23+,24+,26-,27-,28+/m0/s1 |

InChI-Schlüssel |

HWMJTJZEJBSVCG-GPDBLRFJSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)O |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@](C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Steffimycin; U 20661; U-20,661; U20661; U-20661 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.